Cas no 2356801-20-0 (3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)

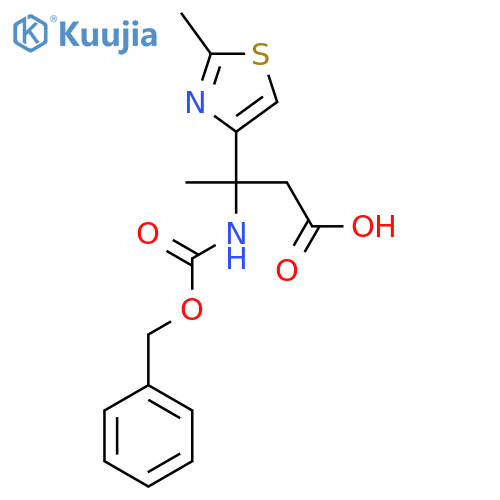

2356801-20-0 structure

商品名:3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid

3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27730680

- 3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid

- 2356801-20-0

- 3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid

-

- インチ: 1S/C16H18N2O4S/c1-11-17-13(10-23-11)16(2,8-14(19)20)18-15(21)22-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,18,21)(H,19,20)

- InChIKey: KVEQBHCXMOODSN-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NC(=C1)C(C)(CC(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 334.09872823g/mol

- どういたいしつりょう: 334.09872823g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27730680-2.5g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 95.0% | 2.5g |

$2856.0 | 2025-03-19 | |

| Enamine | EN300-27730680-10.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 95.0% | 10.0g |

$6266.0 | 2025-03-19 | |

| Enamine | EN300-27730680-0.1g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 95.0% | 0.1g |

$1283.0 | 2025-03-19 | |

| Enamine | EN300-27730680-0.25g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 95.0% | 0.25g |

$1341.0 | 2025-03-19 | |

| Enamine | EN300-27730680-1.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 95.0% | 1.0g |

$1458.0 | 2025-03-19 | |

| Enamine | EN300-27730680-0.5g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 95.0% | 0.5g |

$1399.0 | 2025-03-19 | |

| Enamine | EN300-27730680-0.05g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 95.0% | 0.05g |

$1224.0 | 2025-03-19 | |

| Enamine | EN300-27730680-5.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 95.0% | 5.0g |

$4226.0 | 2025-03-19 | |

| Enamine | EN300-27730680-5g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 5g |

$4226.0 | 2023-09-10 | ||

| Enamine | EN300-27730680-1g |

3-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

2356801-20-0 | 1g |

$1458.0 | 2023-09-10 |

3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

3. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

2356801-20-0 (3-{(benzyloxy)carbonylamino}-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量